
2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H11N5O3S and its molecular weight is 317.32. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Docking Studies
The structure of 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide suggests potential biological activity that could be similar to 5-aryl-1,3,4-oxadiazoles. These compounds have shown moderate dual inhibition of acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like dementias and myasthenia gravis. Molecular docking studies indicate that these compounds non-covalently interact with the enzymes, blocking entry into the enzyme gorge and catalytic site, suggesting a mechanism of action that could be relevant for the compound (Pflégr et al., 2022).
Antimicrobial Activity
Compounds related to 2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide have been synthesized and tested against various microbial strains. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids, documented to act as carboxylic acid isosteres, have been synthesized and tested against Mycobacterium tuberculosis. These compounds, including those with 1,2,4-oxadiazole and 1,3,4-oxathiazoline-2-one rings, demonstrated activities ranging from 0.5 to 16 times the potency of pyrazinamide, suggesting potential antimycobacterial applications (Gezginci et al., 1998).
Synthesis and Biological Activity Prediction
The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one compounds via a one-pot condensation process has been reported, demonstrating the versatility of oxadiazole derivatives in creating biologically active compounds. Predictive studies on the biological activity of these compounds suggest potential applications in various therapeutic areas, highlighting the importance of such compounds in drug discovery (Kharchenko et al., 2008).
Antibacterial and Antifungal Activities
Various 1,3,4-oxadiazole thioether derivatives have been synthesized and evaluated for their antibacterial activities against Xanthomonas oryzae pv. oryzae, a plant pathogen. Some of these compounds showed superior inhibitory effects compared to commercial agents, indicating their potential as novel antibacterial agents. Proteomic analysis suggests involvement in purine metabolism, offering insights into their action mechanism (Song et al., 2017).
Anticancer Applications
The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines has explored their potential as anticancer agents. This research emphasizes the importance of the structural features of oxadiazole derivatives in determining their pharmacological activities, including anti-cancer properties. Various analogs have been synthesized, maintaining the 1,3,4-oxadiazole-tetrahydropyridine ring and modifications on the oxadiazole, showing moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Eigenschaften
IUPAC Name |
2-methyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-7-16-9(6-22-7)13(20)15-5-11-17-12(18-21-11)8-2-3-14-10(19)4-8/h2-4,6H,5H2,1H3,(H,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSXIDHAJZODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2952691.png)
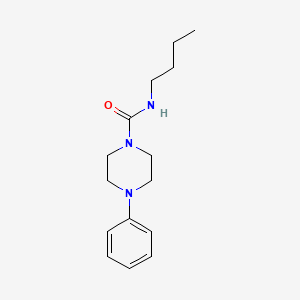
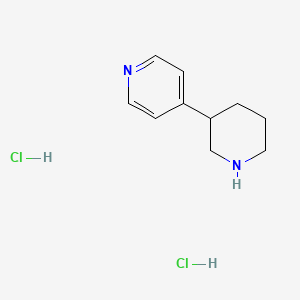
![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)
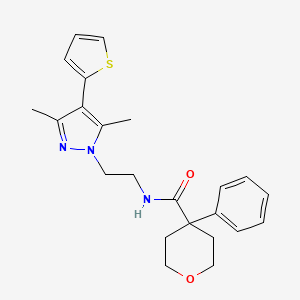
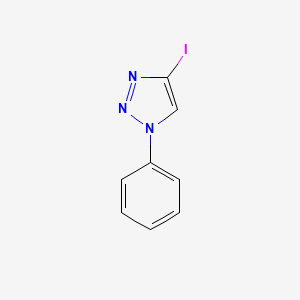
![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)
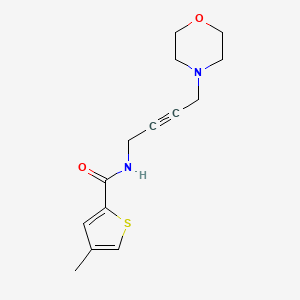
![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952702.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2952703.png)
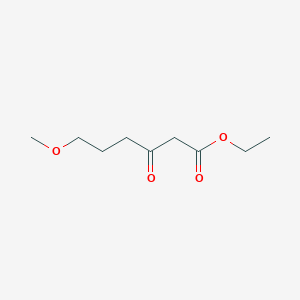
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)